![molecular formula C6H8N4 B1445258 2-(4-(Aminomethyl)-1H-pyrazol-1-yl)acetonitrile CAS No. 1341637-47-5](/img/structure/B1445258.png)
2-(4-(Aminomethyl)-1H-pyrazol-1-yl)acetonitrile
Overview
Description
2-(4-(Aminomethyl)-1H-pyrazol-1-yl)acetonitrile (abbreviated as AMP-PyA) is an organic compound with a wide range of applications in scientific research. It has been used as a catalyst in organic synthesis, as a reagent in biochemical studies, and as a ligand in the synthesis of coordination compounds. AMP-PyA is also a valuable tool for studying the structure and function of proteins and other biomolecules.
Scientific Research Applications
Organic Synthesis
2-(4-(Aminomethyl)-1H-pyrazol-1-yl)acetonitrile: is a valuable intermediate in organic synthesis. Its structure allows for the introduction of the pyrazolyl group into various organic compounds, which can be pivotal in synthesizing pharmaceuticals and agrochemicals. The aminomethyl group also offers a reactive site for further functionalization .
Catalyst Development
This compound can be used in the development of catalysts for chemical reactions. The pyrazole moiety is known to coordinate with metals, forming complexes that can catalyze a variety of transformations, including oxidation and reduction reactions .
Pharmaceutical Research
In pharmaceutical research, 2-(4-(Aminomethyl)-1H-pyrazol-1-yl)acetonitrile can be utilized to create novel drug candidates. Its structure is conducive to binding with biological targets, potentially leading to the development of new medications for diseases where protein interaction is key .
Material Science
The compound’s unique structure can be exploited in material science, particularly in the creation of organic electronic materials. Its ability to donate electrons can be harnessed in the design of organic semiconductors or conductive polymers .
Agrochemical Formulation
In the agrochemical industry, this compound can serve as a precursor for the synthesis of pesticides or herbicides. The pyrazole ring is a common motif in many agrochemicals due to its stability and bioactivity .
Biochemical Studies
2-(4-(Aminomethyl)-1H-pyrazol-1-yl)acetonitrile: can be used in biochemical studies as a building block for synthesizing compounds that can mimic or interfere with biological pathways. This is particularly useful in the study of enzyme inhibition or receptor-ligand interactions .
properties
IUPAC Name |
2-[4-(aminomethyl)pyrazol-1-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c7-1-2-10-5-6(3-8)4-9-10/h4-5H,2-3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIWXKMMHHKHDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC#N)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Aminomethyl)-1H-pyrazol-1-yl)acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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